molecular formula C16H9BrN2O4S2 B11992606 (5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11992606
M. Wt: 437.3 g/mol
InChI Key: KWMFGBBJRPQLKQ-RIYZIHGNSA-N
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Description

(5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its complex structure, which includes a bromophenyl group, a hydroxy-nitrobenzylidene moiety, and a thioxo-thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the reaction of a suitable thiourea derivative with an α-halo ketone to form the thiazolidinone ring.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiazolidinone intermediate.

    Formation of Hydroxy-Nitrobenzylidene Moiety: The final step involves the condensation of the thiazolidinone intermediate with a hydroxy-nitrobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its structural features suggest it may interact with specific enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the hydroxy-nitrobenzylidene moiety may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    (5E)-3-(4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a methylphenyl group instead of a bromophenyl group.

Uniqueness

The uniqueness of (5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups. The bromophenyl group may impart distinct electronic and steric properties, influencing its reactivity and biological activity. Additionally, the hydroxy-nitrobenzylidene moiety may enhance its potential interactions with biological targets, making it a compound of interest in various research fields.

Properties

Molecular Formula

C16H9BrN2O4S2

Molecular Weight

437.3 g/mol

IUPAC Name

(5E)-3-(4-bromophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9BrN2O4S2/c17-10-2-4-11(5-3-10)18-15(21)14(25-16(18)24)8-9-1-6-13(20)12(7-9)19(22)23/h1-8,20H/b14-8+

InChI Key

KWMFGBBJRPQLKQ-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S)Br

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Br

Origin of Product

United States

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